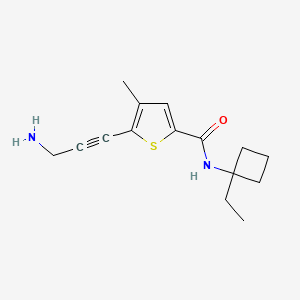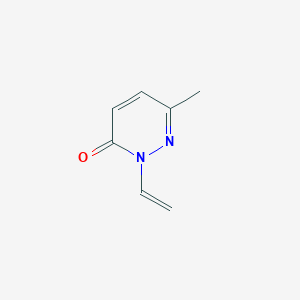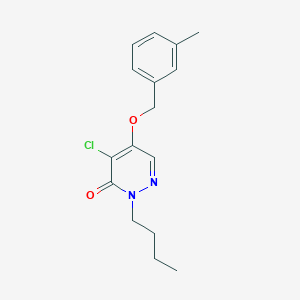
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Aminopropynyl Group: This step involves the addition of a 3-aminopropynyl group to the thiophene ring. This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with substituted functional groups.
Scientific Research Applications
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylate: A similar compound with a pyridine ring instead of a thiophene ring.
N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide: A compound lacking the aminopropynyl group.
Uniqueness
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both the aminopropynyl and carboxamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H20N2OS |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-(3-aminoprop-1-ynyl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-3-15(7-5-8-15)17-14(18)13-10-11(2)12(19-13)6-4-9-16/h10H,3,5,7-9,16H2,1-2H3,(H,17,18) |
InChI Key |
JGCJSSQSSXINMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)NC(=O)C2=CC(=C(S2)C#CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)



![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)



![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)

